molecular formula C12H12N2O B1451644 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1000932-70-6

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

Cat. No. B1451644
M. Wt: 200.24 g/mol
InChI Key: CMNFBCHXBLLJOB-UHFFFAOYSA-N
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Description

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H12N2O . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile consists of a benzonitrile group attached to a 2-oxopyrrolidine via a methylene bridge . The molecular weight of this compound is 200.24 g/mol.

Scientific Research Applications

Chemical Synthesis and Applications

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile, although not directly mentioned in the reviewed papers, falls into categories of chemicals that are critical in the field of organic synthesis and have potential applications in pharmaceuticals and material science. The research on similar compounds highlights the importance of such chemicals in the development of new materials and drugs.

  • Organic Synthesis : A key intermediate for the manufacture of various pharmaceuticals is 2-Fluoro-4-bromobiphenyl, showcasing the importance of complex organic molecules in drug synthesis. This compound's practical synthesis underlines the necessity of efficient, scalable chemical processes in pharmaceutical production (Qiu et al., 2009).

  • Antiepileptic Drug Development : The compound perampanel, closely related in structure to the query compound, demonstrates the potential of nitrile-containing molecules in developing novel antiepileptic drugs. This highlights the importance of chemical synthesis in creating new therapeutic options for treatment-resistant conditions (Rektor, 2013).

  • Biocatalysis and Environmental Applications : The isolation of a nitrile hydrolysing enzymes-producing bacterium emphasizes the environmental significance of chemical compounds in bioremediation. Such research points to the potential of microbes in degrading toxic nitrile compounds, indicating a pathway to mitigating pollution (Sulistinah & Riffiani, 2018).

  • Antimicrobial Properties : Research into the biological activities of coumarin and oxadiazole derivatives underscores the antimicrobial potential of organic compounds. This suggests that molecules similar to 2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile could be investigated for their antimicrobial efficacy, offering new avenues for drug discovery (Jalhan et al., 2017).

properties

IUPAC Name

2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFBCHXBLLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256960
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile

CAS RN

1000932-70-6
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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